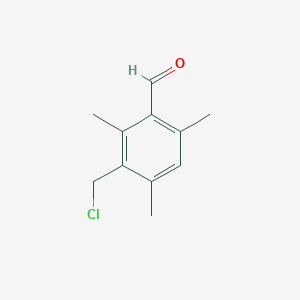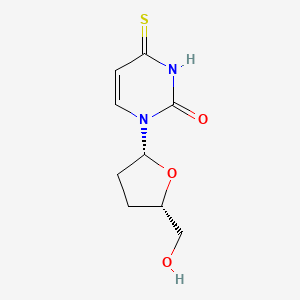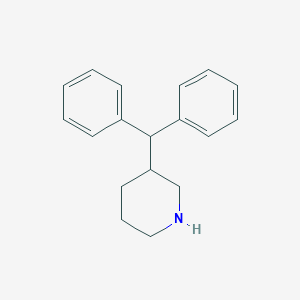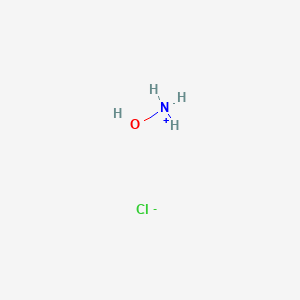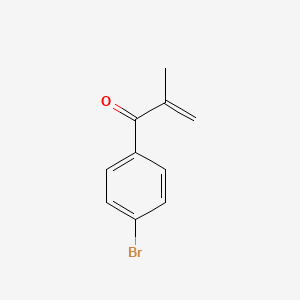
1-(4-Bromophenyl)-2-methyl-2-propenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Bromophenyl)-2-methyl-2-propenone is an organic compound that belongs to the class of bromobenzenes It is characterized by a bromine atom attached to the benzene ring and a methacryloyl group at the para position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Bromophenyl)-2-methyl-2-propenone typically involves the bromination of 1-methacryloylbenzene. The reaction is carried out using bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction conditions include maintaining a temperature range of 0-5°C to ensure selective bromination at the para position.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The bromination reaction is monitored using spectroscopic techniques to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(4-Bromophenyl)-2-methyl-2-propenone undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Oxidation Reactions: The methacryloyl group can undergo oxidation to form corresponding carboxylic acids.
Reduction Reactions: The compound can be reduced to form 4-bromo-1-methylbenzene.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions are used.
Reduction: Catalytic hydrogenation using palladium on carbon as a catalyst is a common method.
Major Products Formed
Substitution: Products include 4-substituted methacryloylbenzenes.
Oxidation: Products include 4-bromo-1-methacryloylbenzoic acid.
Reduction: Products include 4-bromo-1-methylbenzene.
Scientific Research Applications
1-(4-Bromophenyl)-2-methyl-2-propenone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is studied for its potential biological activities, including antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of polymers and resins with specific properties.
Mechanism of Action
The mechanism of action of 1-(4-Bromophenyl)-2-methyl-2-propenone involves its interaction with specific molecular targets. The bromine atom can participate in electrophilic aromatic substitution reactions, while the methacryloyl group can undergo polymerization reactions. These interactions are mediated by the compound’s ability to form covalent bonds with nucleophiles or electrophiles, depending on the reaction conditions.
Comparison with Similar Compounds
Similar Compounds
4-Bromoanisole: Similar in structure but with a methoxy group instead of a methacryloyl group.
4-Bromobenzaldehyde: Contains an aldehyde group instead of a methacryloyl group.
4-Bromo-1-methylbenzene: Lacks the methacryloyl group, having a methyl group instead.
Uniqueness
1-(4-Bromophenyl)-2-methyl-2-propenone is unique due to the presence of both a bromine atom and a methacryloyl group, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a valuable compound in organic synthesis and material science.
Properties
Molecular Formula |
C10H9BrO |
|---|---|
Molecular Weight |
225.08 g/mol |
IUPAC Name |
1-(4-bromophenyl)-2-methylprop-2-en-1-one |
InChI |
InChI=1S/C10H9BrO/c1-7(2)10(12)8-3-5-9(11)6-4-8/h3-6H,1H2,2H3 |
InChI Key |
JBABXKFMMMDQNC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(=O)C1=CC=C(C=C1)Br |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1,2,3]Thiadiazolo[5,4-d]pyrimidine](/img/structure/B8733149.png)
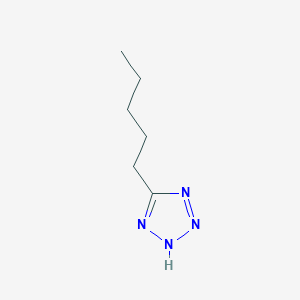
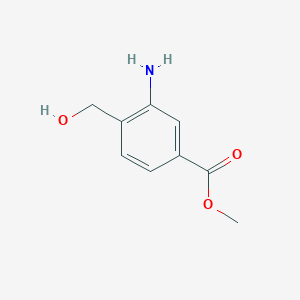
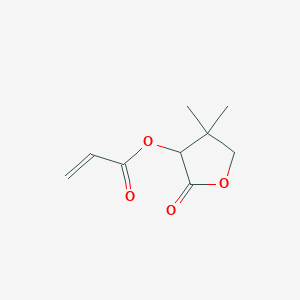
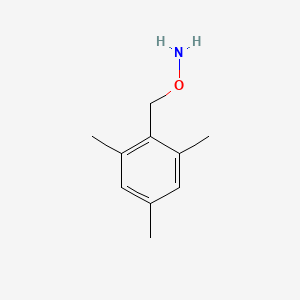
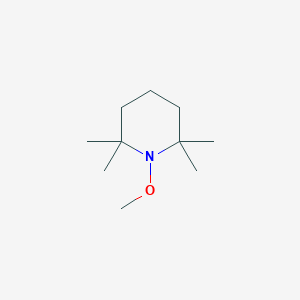
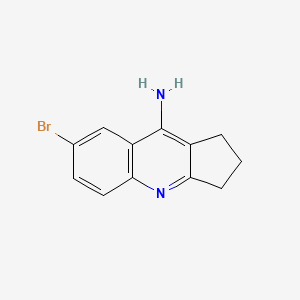
![2-[4-(Pyrrolidin-1-ylmethyl)phenyl]ethanamine](/img/structure/B8733181.png)
![6-Methoxy-8-[(3-aminopropyl)amino]-4-methyl-5-(3-trifluoromethylphenyloxy)quinoline](/img/structure/B8733183.png)
![5-Chloro-2-hydroxy-N-[4-(pentafluorophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B8733189.png)
